Silicic acid, trimethylsilyl ester

Catalog No.
S3317595
CAS No.
56275-01-5
M.F
C3H12O4Si2
M. Wt
168.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicic acid, trimethylsilyl ester

CAS Number

56275-01-5

Product Name

Silicic acid, trimethylsilyl ester

IUPAC Name

trihydroxy(trimethylsilyloxy)silane

Molecular Formula

C3H12O4Si2

Molecular Weight

168.3 g/mol

InChI

InChI=1S/C3H12O4Si2/c1-8(2,3)7-9(4,5)6/h4-6H,1-3H3

InChI Key

MNTALGTVSQTALQ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](O)(O)O

Canonical SMILES

C[Si](C)(C)O[Si](O)(O)O
  • Organic Synthesis

    The trimethylsilyl group (Si(CH₃)₃) is a common protecting group in organic chemistry. It can be attached to reactive hydroxyl (OH) groups on a molecule to prevent unwanted side reactions during synthesis. Trimethylsilyl silicate could potentially act as a source of trimethylsilyl groups for such protection strategies.

  • Silicate Analysis

    Silicic acid is the hydrated form of silicon dioxide (SiO₂), the main component of sand and glass. Trimethylsilyl esters of silicic acid are readily detected using spectroscopic techniques like gas chromatography-mass spectrometry (GC-MS) []. This property could be valuable for analyzing the composition of silicate-based materials in research fields like geology and materials science.

  • Organosilicon Chemistry

    Trimethylsilyl silicate falls under the category of organosilicon compounds, which contain silicon bonded to carbon. Research in this field explores the development of novel materials with unique properties. Trimethylsilyl silicate might serve as a starting material or intermediate in the synthesis of more complex organosilicon molecules for further study [].

Silicic acid, trimethylsilyl ester, also known as Trimethylsilyl trihydrogen silicate, is an organosilicon compound characterized by its molecular formula C3H12O4Si2C_3H_{12}O_4Si_2 and a molecular weight of approximately 152.36 g/mol. This compound belongs to the class of trialkylheterosilanes, which are organic compounds containing silicon atoms bonded to alkyl groups. Silicic acid, trimethylsilyl ester is notable for its unique structural properties, including a cage-like formation that contributes to its reactivity and applications in various fields such as organic synthesis and materials science .

Typical of silanes and silicates. Key reactions include:

  • Hydrolysis: Upon exposure to moisture or water, silicic acid, trimethylsilyl ester can hydrolyze to form silicic acid and trimethylsilanol. This reaction is significant for its role in the synthesis of silica-based materials.
  • Condensation: The compound can undergo condensation reactions with other silanol groups or silicates, leading to the formation of siloxane bonds (Si-O-Si) which are crucial in forming silicate networks.
  • Protecting Group Chemistry: In organic synthesis, the trimethylsilyl group acts as a protecting group for alcohols and amines, allowing for selective reactions without interfering functional groups .

Silicic acid, trimethylsilyl ester can be synthesized through several methods:

  • Silylation of Silicic Acid: The direct reaction of silicic acid with trimethylchlorosilane under controlled conditions leads to the formation of silicic acid, trimethylsilyl ester.
  • Sol-Gel Process: This method involves the hydrolysis and condensation of silicon alkoxides in a solvent system, followed by treatment with trimethylsilyl reagents.
  • Refluxing with Alcohols: Refluxing a mixture of silicon dioxide with trimethylsilylating agents in the presence of alcohol can yield the desired ester .

Silicic acid, trimethylsilyl ester has various applications across multiple domains:

  • Organic Synthesis: It is widely used as a protecting group for hydroxyl and amine functional groups during synthetic transformations.
  • Material Science: The compound serves as a precursor for silica-based materials and coatings that exhibit enhanced mechanical properties and thermal stability.
  • Pharmaceutical Formulations: Its derivatives are explored for use in drug formulations to improve solubility and bioavailability of active pharmaceutical ingredients.
  • Agricultural Chemistry: Silicic acid derivatives are investigated for their potential use as soil amendments to enhance nutrient availability and plant growth .

Interaction studies involving silicic acid, trimethylsilyl ester primarily focus on its reactivity with other chemical species. Research indicates that it can interact with various nucleophiles due to the electrophilic nature of silicon atoms. These interactions are crucial in understanding its behavior in synthetic pathways and its compatibility with different solvents and reagents used in organic chemistry .

Silicic acid, trimethylsilyl ester shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Silicic AcidH4SiO4H_4SiO_4Basic form of silicic acid; less reactive than esters.
TrimethylsilaneC3H12SiC_3H_{12}SiSimple silane; used primarily as a reagent.
Trimethylsilyl trihydrogen silicateC3H12O4Si2C_3H_{12}O_4Si_2Similar structure; used for similar applications but differs in reactivity due to additional hydrogen .

Silicic acid, trimethylsilyl ester is unique due to its ability to act as both a protecting group and a precursor for silica-based materials while maintaining stability under various reaction conditions.

Physical Description

DryPowder; Liquid

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 63 of 65 companies (only ~ 3.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

56275-01-5

General Manufacturing Information

Cosmetics
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Silicic acid, trimethylsilyl ester: ACTIVE

Dates

Modify: 2024-02-18

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